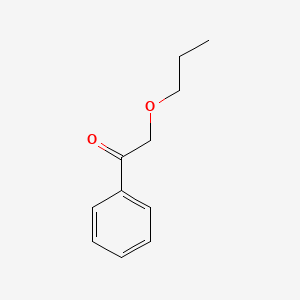
2-Propoxyacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Propoxyacetophenone: is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a propoxy group attached to the alpha position of the acetophenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-Propoxyacetophenone can be synthesized through several methods. One common approach involves the reaction of acetophenone with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of 2-Propoxyacetophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods often focus on scalability and cost-effectiveness, employing readily available raw materials and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Propoxyacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Propoxybenzoic acid or propoxybenzaldehyde.
Reduction: Propoxyphenylethanol or propylbenzene.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Applications De Recherche Scientifique
Alpha-Propoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Studies have explored its potential as a precursor for biologically active compounds. It may serve as a starting material for the synthesis of pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new drugs with therapeutic properties. It may be investigated for its anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the industrial sector, 2-Propoxyacetophenone is used in the manufacture of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Propoxyacetophenone depends on its specific application. In general, it interacts with molecular targets through its functional groups. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The propoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Acetophenone: The parent compound without the propoxy group.
4-Hydroxyacetophenone: A hydroxyl-substituted derivative.
4-Methoxyacetophenone: A methoxy-substituted derivative.
Comparison:
Uniqueness: Alpha-Propoxyacetophenone is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This group can enhance its solubility in organic solvents and influence its reactivity.
Reactivity: Compared to acetophenone, 2-Propoxyacetophenone may exhibit different reactivity patterns due to the electron-donating effect of the propoxy group. This can affect its behavior in substitution and oxidation reactions.
Applications: While acetophenone and its derivatives are widely used in organic synthesis, the specific properties of this compound make it suitable for specialized applications in pharmaceuticals and fine chemicals.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-phenyl-2-propoxyethanone |
InChI |
InChI=1S/C11H14O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clé InChI |
HNVXRQGGJGHSDO-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















